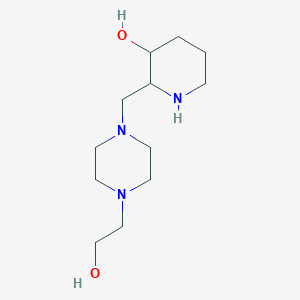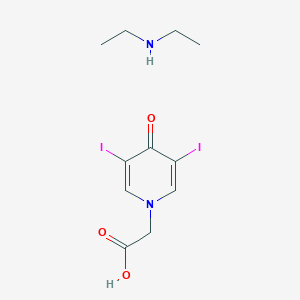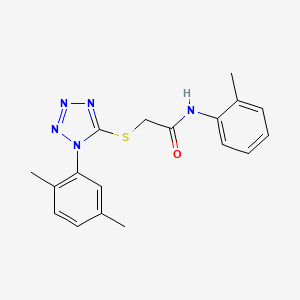
2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンは、ピペリジン誘導体クラスに属する複雑な有機化合物です。ピペリジン誘導体は、その幅広い生物学的および薬学的な活性で知られています。
2. 製法
合成経路と反応条件
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンの合成は、一般的にピペラジン環とピペリジン環の形成を含む複数のステップを伴います。一般的な方法の1つは、1,2-ジアミン誘導体をスルホニウム塩と環化させることです。 (S,S)-N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートをDBUなどの塩基の存在下で反応させると、保護されたピペラジンが形成されます 。続いて脱保護と選択的分子内環化を行い、目的の化合物を得ます。
工業生産方法
この化合物の工業生産方法は、同様の反応条件を使用しますが、収率と純度を高めるように最適化された大規模合成を含む場合があります。連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine typically involves multiple steps, including the formation of piperazine and piperidine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: 化合物は還元されて、官能基が変化したさまざまな誘導体を形成することができます。
置換: ピペラジン環とピペリジン環は、さまざまな求電子剤または求核剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 置換反応の条件には、目的の生成物に応じて、強塩基または強酸を使用することが含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌剤や抗ウイルス剤などの潜在的な生物学的活性を研究しています。
医学: さまざまな生体標的に結合する能力、特に創薬における潜在的な用途について調査されています。
産業: 医薬品やその他のファインケミカルの製造に使用されています。
科学的研究の応用
2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物のピペラジン環とピペリジン環により、これらの標的に結合することができ、その機能を阻害または活性化させる可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
6. 類似化合物の比較
類似化合物
- 4-(2-ヒドロキシエチル)-2-ピペラジノン
- イカリジン(ヒドロキシエチルイソブチルピペリジンカルボン酸エステル)
- HEPES(4-(2-ヒドロキシエチル)ピペラジン-1-エタンスルホン酸)
独自性
2-(4-(2-ヒドロキシエチル)ピペラジンメチル)-3-ヒドロキシピペリジンは、さまざまな化学修飾のための汎用性の高いフレームワークを提供する、2つのピペラジン環とピペリジン環を持つことで独特です。この構造的特徴は、他の類似化合物とは異なり、科学研究や産業におけるさまざまな用途の可能性を高めています。
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxyethyl)-2-piperazinone
- Icaridin (hydroxyethyl isobutyl piperidine carboxylate)
- HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid)
Uniqueness
2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine is unique due to its dual piperazine and piperidine rings, which provide a versatile framework for various chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
199990-78-8 |
|---|---|
分子式 |
C12H25N3O2 |
分子量 |
243.35 g/mol |
IUPAC名 |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H25N3O2/c16-9-8-14-4-6-15(7-5-14)10-11-12(17)2-1-3-13-11/h11-13,16-17H,1-10H2 |
InChIキー |
XVTKRKLQANBQQO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(NC1)CN2CCN(CC2)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969446.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)

